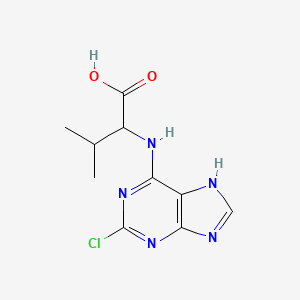

N-(2-chloro-9H-purin-6-yl)valine

Description

Properties

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCXWFATFUDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-chloro-9H-purin-6-yl)valine vs. endogenous cytokinins

An In-Depth Technical Guide: Endogenous Cytokinins vs. 2-Chloro-N⁶-Substituted Purine Derivatives as Modulators of Cytokinin Signaling

Executive Summary

Cytokinin signaling, a cornerstone of plant development, is mediated by a family of endogenous N⁶-substituted adenine derivatives. The precise regulation of these signaling pathways is critical for processes ranging from cell division to senescence. This guide provides a detailed technical comparison between these natural hormones and a potent class of synthetic modulators: the 2-chloro-N⁶-substituted purine derivatives. While specific data on N-(2-chloro-9H-purin-6-yl)valine is not extensively available in public-domain literature, we will explore the well-documented properties of this broader chemical class, exemplified by compounds such as 2-chloro-N⁶-(α-methylbenzyl)adenine. We will dissect their comparative mechanisms of action, functional outcomes in biological assays, and provide robust protocols for their evaluation. This document is intended for researchers and professionals in plant science and drug development seeking to understand and leverage the nuances of cytokinin signaling modulation.

The Canonical Pathway: Endogenous Cytokinin Signaling

Endogenous cytokinins are a class of phytohormones primarily defined by their ability to promote cell division (cytokinesis) in concert with auxin. The most biologically active forms, such as trans-zeatin (tZ) and isopentenyladenine (iP), are N⁶-substituted adenine derivatives. Their signaling cascade is a well-elucidated multi-step phosphorelay system, analogous to bacterial two-component systems.

1.1 Key Components of the Pathway:

-

Perception: Cytokinins are perceived by membrane-bound histidine kinase receptors (AHKs) in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, the primary receptors are AHK2, AHK3, and CRE1/AHK4.

-

Signal Transduction: Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue on the receptor's receiver domain.

-

Phosphorelay: Histidine phosphotransfer proteins (AHPs) shuttle the phosphate group from the receptor to the nucleus.

-

Transcriptional Activation: In the nucleus, AHPs phosphorylate response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes and induce their transcription.

-

Negative Feedback: Among the induced genes are Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.

Caption: Canonical Cytokinin Two-Component Signaling Pathway.

Synthetic Modulators: 2-Chloro-N⁶-Substituted Purines

The purine scaffold of endogenous cytokinins is a prime target for chemical modification to create synthetic analogs with altered properties, such as enhanced stability, receptor specificity, or antagonistic activity. The introduction of a chlorine atom at the C2 position of the purine ring, combined with various N⁶-side chains, has yielded a class of compounds with particularly interesting and diverse biological activities.

2.1 Rationale for Synthesis:

-

Modulating Receptor Affinity: The C2 position is situated within the cytokinin binding pocket of the AHK receptors. Substitution at this position can significantly alter the ligand's interaction with key amino acid residues, thereby changing its binding affinity and receptor preference.

-

Blocking Metabolism: Modifications to the purine ring can reduce susceptibility to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin inactivation, potentially prolonging the compound's biological activity.

-

Exploring Structure-Activity Relationships (SAR): Synthesizing a library of derivatives allows for the systematic exploration of how different chemical groups affect biological function, leading to the discovery of highly potent agonists or specific antagonists.

A notable example from this class is 2-chloro-N⁶-(α-methylbenzyl)adenine, which has been synthesized in both its R and S chiral forms, revealing that stereochemistry at the N⁶-side chain is a critical determinant of receptor-specific activity.

Comparative Mechanistic Analysis: Receptor Interaction

The fundamental difference between endogenous cytokinins and synthetic modulators lies in their interaction with the AHK receptors. While natural cytokinins like trans-zeatin typically bind with high affinity to all three receptor isoforms in Arabidopsis, synthetic derivatives can exhibit profound receptor specificity.

3.1 Receptor Binding Specificity:

Studies on chiral 2-chloro-N⁶-(α-methylbenzyl)adenine have shown that the S-enantiomers preferentially activate the AHK3 receptor, with little to no activation of AHK2 or CRE1/AHK4. This contrasts sharply with endogenous cytokinins, which are generally considered less selective. This specificity provides a powerful chemical tool to dissect the distinct roles of each receptor in plant development; for instance, AHK3 is known to play a predominant role in shoot development.

3.2 Agonist vs. Antagonist Activity:

Further chemical modifications can convert a cytokinin agonist into an antagonist. While an agonist binds to and activates the receptor, an antagonist binds but fails to induce the conformational change necessary for autophosphorylation, thereby blocking the receptor from being activated by endogenous cytokinins. The discovery of receptor-specific antagonists within this chemical class is a significant advancement for cytokinin research.

Table 1: Comparative Receptor Binding Affinity and Activity Profile

| Compound | Type | Target Receptor(s) | Typical Kd (nM) | Activity Profile | Reference |

|---|---|---|---|---|---|

| trans-Zeatin | Endogenous | AHK2, AHK3, CRE1/AHK4 | 1-5 | Potent Agonist | |

| Isopentenyladenine (iP) | Endogenous | AHK2, AHK3, CRE1/AHK4 | 5-20 | Potent Agonist | |

| 2-chloro-N⁶-((S)-α-methylbenzyl)adenine | Synthetic | AHK3 (selective) | Not specified, active at 1µM | Selective Agonist |

| Other N⁶-benzyladenine derivatives | Synthetic | AHK2, AHK3, CRE1/AHK4 | Variable | Agonist or Antagonist | |

Caption: Ligand-Receptor Specificity Comparison.

Experimental Protocols for Comparative Analysis

Evaluating the activity of novel synthetic compounds requires robust and standardized bioassays and binding assays. The following protocols provide a framework for the direct comparison of endogenous cytokinins and their synthetic analogs.

4.1 Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled cytokinin for binding to receptors. This assay is typically performed using membrane fractions from E. coli engineered to express a single Arabidopsis AHK receptor.

Methodology:

-

Receptor Preparation: Culture E. coli cells expressing the target AHK receptor (e.g., AHK3). Induce protein expression, harvest the cells, and prepare membrane fractions or spheroplasts containing the receptor.

-

Assay Setup: In a 96-well filter plate, combine the receptor-containing membrane preparation with a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin, ~2-5 nM).

-

Competition: Add the unlabeled test compound (e.g., 2-chloro-N⁶-substituted purine) or an endogenous cytokinin standard (trans-zeatin) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Incubate the plate at a low temperature (e.g., 0-4 °C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Separation: Separate the bound from the free radioligand by vacuum filtration. The filter membrane traps the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

4.2 Protocol: Arabidopsis Callus Growth Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in undifferentiated plant tissue (callus), a hallmark of cytokinin activity.

Methodology:

-

Callus Initiation: Culture Arabidopsis root explants on a Callus Induction Medium (CIM) containing a high concentration of auxin (e.g., 2,4-D) and a low concentration of a cytokinin (e.g., kinetin) to generate undifferentiated callus.

-

Assay Medium Preparation: Prepare a basal Murashige and Skoog (MS) medium supplemented with a moderate level of auxin (e.g., NAA). Aliquot the medium into petri dishes and add the test compounds (endogenous cytokinins or synthetic analogs) at various concentrations (e.g., 0.01 to 1000 nM). Include a negative control with no added cytokinin.

-

Callus Transfer: Transfer small, uniform pieces of established callus (approx. 20-30 mg fresh weight) onto the prepared assay plates.

-

Incubation: Culture the plates in the dark at a constant temperature (e.g., 22-24 °C) for 3-4 weeks.

-

Data Collection: After the incubation period, determine the fresh weight of each callus piece.

-

Data Analysis: For each compound concentration, calculate the average increase in fresh weight. Plot the mean fresh weight against the compound concentration to generate a dose-response curve. This can be used to determine the EC₅₀ value (the concentration that elicits a half-maximal growth response).

Conclusion and Future Directions

The comparison between endogenous cytokinins and synthetic 2-chloro-N⁶-substituted purine derivatives highlights a classic paradigm in pharmacology: the progression from a broadly acting natural hormone to highly specific synthetic modulators. While endogenous cytokinins like trans-zeatin are vital, pleiotropic regulators, the synthetic derivatives offer unparalleled specificity. The ability to selectively activate or inhibit a single receptor isoform, such as AHK3, provides researchers with sophisticated chemical probes to untangle the complex web of cytokinin signaling. Future research will likely focus on developing even more potent and specific antagonists and leveraging these compounds in agricultural applications to precisely manipulate plant growth, enhance stress tolerance, or improve crop yields.

References

- Title: cytokinin signaling pathway Source: Molecular Biology URL

-

Title: Cytokinin Source: Wikipedia URL: [Link]

-

Title: Cytokinin signaling in plant development Source: Company of Biologists Journals URL: [Link]

-

Title: Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source: ACS Publications URL: [Link]

-

Title: Cytokinin signaling in plant development Source: PubMed URL: [Link]

-

Title: Cytokinin Signaling Source: The Kieber Lab at UNC URL: [Link]

-

Title: Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source: PubMed URL: [Link]

-

Title: Cytokinin Analysis: Sample Preparation and Quantification Source: Bio-protocol URL: [Link]

-

Title: Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back Source: PMC URL: [Link]

-

Title: Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine Source: INIS-IAEA URL: [Link]

-

Title: Structure, Functions and Uses of Cytokinins Source: BYJU'S URL: [Link]

-

Title: Cytokinins- Discovery, Biosynthesis and Physiological Role Source: Online Biology Notes URL: [Link]

-

Title: Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands Source: PMC URL: [Link]

-

Title: Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine Source: CoLab URL: [Link]

-

Title: Cytokinins: Structure and Biosynthesis | Plant Hormones Source: Biology Discussion URL: [Link]

-

Title: 39.5.2: Cytokinins Source: Biology LibreTexts URL: [Link]

-

Title: Structures of kinetin and basic natural cytokinins Source: ResearchGate URL: [Link]

-

Title: Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay Source: Journal of Experimental Botany | Oxford Academic URL: [Link]

-

Title: ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview Source: YouTube URL: [Link]

-

Title: Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia Source: PMC URL: [Link]

-

Title: Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity Source: bioRxiv URL: [Link]

-

Title: Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis Source: PMC URL: [Link]

-

Title: Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine Source: PubMed URL: [Link]

-

Title: Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico Source: PubMed URL: [Link]

-

Title: N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays Source: PubMed URL: [Link]

-

Title: In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities Source: NIH URL: [Link]

-

Title: Synthesis and activity of 6-substituted purine linker amino acid immunostimulants Source: PubMed URL: [Link]

-

Title: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells Source: PMC - NIH URL: [Link]

The 2-Chloropurine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide

Introduction: The Power of the Purine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. Among these, the purine ring system stands out as preeminent. As the core of the nucleobases adenine and guanine, purines are fundamental to the machinery of life, forming the language of the genetic code and the energy currency of the cell in adenosine triphosphate (ATP).

This ubiquity makes the purine scaffold an ideal starting point for drug design. By mimicking endogenous ligands, purine-based compounds can effectively compete for binding sites on a vast array of enzymes, particularly the protein kinase family. However, the journey from a simple purine to a potent and selective drug candidate is one of precise chemical navigation. This guide focuses on a critical waypoint in that journey: the 2-chloropurine scaffold . Its true value lies not in its intrinsic biological activity, but in its exceptional synthetic versatility. The chlorine atom at the C2 position acts as a master key, a reactive handle that unlocks a world of chemical diversity, enabling chemists to systematically tailor molecules to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides a technical exploration of the 2-chloropurine scaffold, detailing its synthetic utility, practical workflows, and its profound impact on the development of targeted therapeutics.

Part 1: The Synthetic Versatility of the 2-Chloropurine Scaffold

The strategic importance of the 2-chloropurine scaffold is rooted in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the purine ring's nitrogen atoms renders the C2 position electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the facile and often high-yielding introduction of a wide array of functional groups, which is a cornerstone of library synthesis and lead optimization campaigns in drug discovery.

Key Chemical Transformations

The C2-Cl bond can be readily displaced by a variety of nucleophiles, primarily those based on nitrogen, oxygen, and sulfur. Furthermore, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions to form stable carbon-carbon bonds.

-

C-N Bond Formation (Amination): The reaction with primary and secondary amines is one of the most common and fruitful modifications of the 2-chloropurine core. This allows for the introduction of diverse side chains that can probe the deep grooves of an active site, form critical hydrogen bonds, and modulate physicochemical properties like solubility and cell permeability. These reactions are typically carried out in a polar aprotic solvent such as DMF or NMP, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

C-O Bond Formation (Alkoxylation/Aryloxylation): The displacement of the chloride with alcohols or phenols introduces ethers. This is often achieved under basic conditions (e.g., using sodium hydride to deprotonate the alcohol) to form the more potent alkoxide nucleophile. These ether linkages can act as hydrogen bond acceptors and can position larger aromatic groups to interact with hydrophobic pockets within a target protein.

-

C-S Bond Formation (Thiolation): Thiols react readily with 2-chloropurine, typically in the presence of a base, to form thioethers. The resulting sulfur linkage can alter the electronic profile and metabolic stability of the molecule compared to its oxygen or nitrogen counterparts.

-

C-C Bond Formation (Cross-Coupling): The advent of palladium-catalyzed cross-coupling has revolutionized purine chemistry. The 2-chloropurine scaffold is a competent partner in reactions such as:

-

Suzuki Coupling: Reacts with boronic acids or esters to introduce alkyl, vinyl, or aryl groups.

-

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties, which can serve as rigid linkers or probes.

-

Buchwald-Hartwig Amination: A powerful alternative for C-N bond formation, often succeeding where traditional SNAr conditions fail, especially with less nucleophilic amines.

-

The diagram below illustrates the central role of 2-chloropurine as a divergent intermediate for generating chemical diversity.

Part 2: A Validated Workflow for Synthesis and Characterization

Translating chemical possibility into a purified, well-characterized compound requires a robust and systematic workflow. The following section outlines a field-proven, self-validating protocol for the synthesis of a 2-amino-purine derivative, a common step in many drug discovery programs.

Experimental Protocol: Synthesis of a Representative 2-(Cyclopropylamino)-9-isopropyl-9H-purine

This protocol describes a typical SNAr reaction. The choice of a secondary amine (cyclopropylamine) and an N9-alkylated purine (9-isopropyl) is representative of scaffolds used in kinase inhibitor development.

Materials & Reagents:

-

2-Chloro-9-isopropyl-9H-purine (1.0 eq)

-

Cyclopropylamine (1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol (or DMF, NMP) as solvent

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-9-isopropyl-9H-purine. Dissolve it in n-butanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add cyclopropylamine followed by DIPEA to the stirring solution at room temperature.

-

Causality Note: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the HCl generated during the reaction without competing with the cyclopropylamine nucleophile, thus preventing side-product formation and maximizing yield. n-Butanol is a high-boiling polar solvent suitable for heating reactions to drive them to completion.

-

-

Reaction Progression: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC would be 5-10% methanol in dichloromethane. The disappearance of the starting material (2-chloropurine) and the appearance of a new, typically more polar, product spot indicates progression.

-

Self-Validation: LC-MS is a critical self-validating step. It confirms the consumption of starting material and provides the mass of the new peak, which must correspond to the theoretical mass of the desired product. This real-time check prevents premature or unnecessarily long reaction times.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities and excess HCl) and then with brine (to remove residual water).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or methanol in dichloromethane) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is typically assessed by HPLC or LC-MS (>95% is standard for biological testing).

The following diagram outlines this standard laboratory workflow.

Part 3: The Therapeutic Landscape of 2-Chloropurine Derivatives

The synthetic accessibility of 2-substituted purines has led to their exploration against a multitude of biological targets. The most profound impact has been in the field of oncology, specifically in the development of protein kinase inhibitors.

Dominance as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Kinases use ATP as a phosphate donor, and the adenine portion of ATP binds in a well-defined "hinge region" of the enzyme's active site.

The 2-substituted purine scaffold is an excellent ATP mimetic. The purine core itself mimics adenine, while the substituent at the C2 position can be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for a specific kinase over others.

A prominent example is Roscovitine (Seliciclib) , a 2,6,9-trisubstituted purine that was one of the first selective inhibitors of cyclin-dependent kinases (CDKs) to enter clinical trials. Its development showcased the power of modifying the purine core to achieve a desired biological profile.

The diagram below provides a simplified model of how a 2-substituted purine inhibitor functions by competing with ATP for the kinase active site.

Structure-Activity Relationship (SAR) Data

Lead optimization heavily relies on understanding how small changes in a molecule's structure affect its biological activity. The table below presents representative SAR data for a series of 2-substituted purine analogs targeting a hypothetical kinase, illustrating how modifications at the C2 position, enabled by the 2-chloropurine intermediate, can dramatically influence potency.

| Compound ID | R-Group at C2 Position | IC₅₀ (nM) |

| 1 | -Cl (Starting Material) | >10,000 |

| 2a | -NH(methyl) | 850 |

| 2b | -NH(cyclopropyl) | 125 |

| 2c | -NH(phenyl) | 45 |

| 2d | -NH(4-fluorophenyl) | 15 |

| 2e | -O(phenyl) | 210 |

Data is hypothetical for illustrative purposes but reflects common SAR trends.

This data clearly shows that replacing the C2-chloro group with an amino substituent (2a-2d) is beneficial. Furthermore, increasing the size and complexity of the amine substituent from methyl to cyclopropyl and then to phenyl progressively improves potency. The addition of a fluorine atom to the phenyl ring (2d) provides a further boost, likely due to favorable electronic interactions or improved binding orientation within the active site. The phenyl ether (2e) is less potent than the corresponding aniline (2c), highlighting the critical role of the C2-NH group, which often acts as a hydrogen bond donor to the kinase hinge region.

Beyond Kinases

While kinase inhibition is the most prominent application, 2-chloropurine derivatives have shown promise in other areas:

-

Antiviral Agents: By mimicking guanine, certain 2-amino purine derivatives can interfere with viral polymerases.

-

CNS Agents: Derivatives have been developed as antagonists for adenosine receptors, with potential applications in neurodegenerative diseases like Parkinson's.

-

Anti-inflammatory Agents: Some compounds have shown activity as inhibitors of enzymes like phosphodiesterases (PDEs).

Conclusion

The 2-chloropurine scaffold is far more than a simple chemical building block; it is a strategic linchpin in the design and synthesis of targeted therapeutics. Its predictable reactivity and amenability to a vast range of chemical transformations provide an unparalleled platform for generating molecular diversity. This allows drug discovery teams to rapidly and systematically conduct structure-activity relationship studies, fine-tuning molecules to achieve the trifecta of potency, selectivity, and drug-like properties. From the clinic to the laboratory, the legacy of the 2-chloropurine scaffold is evident in the numerous kinase inhibitors and other drug candidates it has enabled. Its central role is secure, and it will undoubtedly continue to be a foundation for the discovery of new medicines for years to come.

References

This is a representative list based on the topics discussed. A full literature search would yield thousands of relevant primary articles.

- Title: Purines as a Privileged Scaffold in Drug Discovery Source: MedChemComm, 2011, 2, 809-825 URL:https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00099j

- Title: The Purine Scaffold: A Retrospective on Its Applications in Medicinal Chemistry Source: Future Medicinal Chemistry, 2017, 9(12), 1361-1384 URL:https://www.future-science.com/doi/10.4155/fmc-2017-0074

- Title: A Practical Synthesis of Roscovitine and Related 2,6,9-Trisubstituted Purines Source: The Journal of Organic Chemistry, 2000, 65(17), 5327-5332 URL:https://pubs.acs.org/doi/abs/10.1021/jo000566m

- Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formations Source: Chemical Reviews, 2011, 111(3), PR1-PR33 URL:https://pubs.acs.org/doi/10.1021/cr100274t

- URL:https://www.

Methodological & Application

Synthesis protocol for N-(2-chloro-9H-purin-6-yl)valine from 2,6-dichloropurine

Application Note: Regioselective Synthesis of N-(2-chloro-9H-purin-6-yl)-L-valine

Executive Summary

This application note details the regioselective synthesis of N-(2-chloro-9H-purin-6-yl)-L-valine from 2,6-dichloropurine . This compound serves as a critical scaffold in the development of cyclin-dependent kinase (CDK) inhibitors (e.g., Purvalanol analogs) and other nucleoside mimetics.

The protocol leverages the intrinsic electronic bias of the purine ring to achieve exclusive

Mechanistic Insight & Regiochemistry

The "Why" Behind the Protocol: The success of this synthesis relies on the differential electrophilicity of the C2 and C6 positions of the purine ring.

-

C6 Selectivity: The C6 position is significantly more reactive toward nucleophilic attack than C2. This is due to the stabilization of the anionic Meisenheimer intermediate by the adjacent nitrogen atoms (N7 and N9) in the imidazole ring. The negative charge can be effectively delocalized onto these nitrogens.

-

C2 Deactivation: While the C2 position is also electron-deficient, the intermediate formed upon attack at C2 is less stabilized compared to C6. Furthermore, the lone pair donation from the newly installed amino group at C6 (after the first substitution) deactivates the ring via resonance, making the C2-chloride resistant to substitution under mild conditions.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical intermediate stabilization.

Figure 1: Reaction pathway highlighting the regioselective

Experimental Protocol

Materials & Reagents

| Component | Function | CAS No.[1][2][3] | Equiv. |

| 2,6-Dichloropurine | Starting Material | 5451-40-1 | 1.0 |

| L-Valine | Nucleophile | 72-18-4 | 1.1 - 1.2 |

| Potassium Carbonate ( | Base (HCl Scavenger) | 584-08-7 | 2.5 |

| Ethanol / Water (1:1) | Solvent System | - | [0.2 M] |

Solvent Rationale: A mixture of Ethanol and Water (1:1 v/v) is chosen over pure organic solvents (like n-Butanol) to ensure the solubility of both the hydrophobic dichloropurine and the hydrophilic amino acid salt (valine).

Step-by-Step Methodology

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-Valine (1.2 equiv) and

(2.5 equiv) in water (half the total solvent volume). Stir until clear. -

Note: The base deprotonates the valine carboxylic acid and the ammonium group, generating the active free amine nucleophile.

-

Add 2,6-Dichloropurine (1.0 equiv) dissolved in Ethanol (half the total solvent volume).

-

Observation: The mixture may appear initially heterogeneous.

2. Reaction Phase:

-

Heat the mixture to reflux (approx. 85°C) .

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH) or HPLC.

-

Target: Disappearance of 2,6-Dichloropurine (

). -

Product: Appearance of a more polar spot (

).

-

3. Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the Ethanol under reduced pressure (rotary evaporator).[4] The aqueous phase remains.

-

Critical Step (Precipitation): Slowly acidify the aqueous residue with 1M HCl to pH 3–4 .

-

Why? The product exists as a salt in the basic reaction mixture. Acidification to the isoelectric point/free acid form causes precipitation.

-

-

Cool the suspension in an ice bath (0–4°C) for 30 minutes to maximize yield.

-

Filter the white precipitate via vacuum filtration.

-

Wash the cake with cold water (

) to remove inorganic salts (

4. Purification:

-

The crude solid is typically

pure. -

If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (

, Water/MeOH gradient).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization Data

The following data represents the expected analytical signature for N-(2-chloro-9H-purin-6-yl)-L-valine .

Table 1: Expected NMR & MS Parameters

| Technique | Parameter | Assignment / Value |

| N9-H (Purine NH) | ||

| (DMSO- | H8 (Purine CH) | |

| NH (Valine amide, exchangeable) | ||

| MS (ESI) | 270.07 (Calc.[5] for | |

| 268.06 | ||

| Melting Point | Range | >200°C (Decomposition) |

Troubleshooting & Critical Control Points

-

Issue: Low Yield / No Precipitate.

-

Cause: pH not optimized. The product is amphoteric (amine + carboxylic acid).

-

Solution: Ensure pH is strictly between 3 and 4. If pH is too low (<2), the purine N7/N9 or amine may protonate, keeping it soluble. If too high (>5), the carboxylic acid remains deprotonated.

-

-

Issue: Disubstitution (Reaction at C2).

-

Cause: Temperature too high or reaction time too long.

-

Solution: Strictly control temperature at 85°C. Do not use high-boiling solvents (e.g., DMSO) unless necessary. C2 substitution typically requires temperatures >120°C or stronger activation.

-

-

Issue: Hydrolysis (Formation of 6-OH purine).

-

Cause: Strong base concentration or prolonged heating in water.

-

Solution: Use

rather than

-

References

-

Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012.

- Chang, Y. T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42, 2427. (Demonstrates general C6-amino acid coupling on purines).

-

BenchChem. (2025).[4][6] "Application Notes and Protocols: Synthesis of Purine Analogs from 2,5-Dichloro-4,6-pyrimidinediamine." (General protocols for purine functionalization).

-

Zhu, G., et al. (2021). "Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents." Chemistry of Heterocyclic Compounds. (Describes aqueous carbonate reflux method).

Sources

- 1. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | C11H13Cl2N5O | CID 23654840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution conditions for 6-chloropurine valine reaction

Application Note: Optimized Conditions for N6-Valinylpurine Synthesis

Executive Summary

The functionalization of the purine scaffold at the C6 position via Nucleophilic Aromatic Substitution (

Unlike simple primary amines, L-Valine presents specific challenges due to its zwitterionic nature, the steric bulk of the isopropyl side chain, and the competing solubility profiles of the reactants. This application note provides an optimized, scalable protocol that minimizes the common side-reaction of hydrolysis to hypoxanthine.

Mechanistic Principles & Reaction Design

The Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

-

Nucleophilic Attack: The amino group of valine attacks the C6 carbon.

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto N1/N3).

-

Aromatization: Loss of the chloride leaving group restores aromaticity.

Critical Insight: 6-Chloropurine exists in tautomeric equilibrium (N7-H vs. N9-H). The N9-H tautomer is generally more stable, but the anion formed by deprotonation is the active species in basic media.

Pathway Visualization

Figure 1: Mechanistic pathway for the

Critical Parameter Optimization

Successful conversion requires balancing solubility and reactivity. 6-Chloropurine is sparingly soluble in water but soluble in alcohols/DMSO. Valine is water-soluble but insoluble in most organics.

Table 1: Solvent & Base Screening Matrix

| Solvent System | Base | Temp (°C) | Yield | Application Notes |

| Water : Ethanol (1:1) | 90 (Reflux) | High (85%) | Recommended. Best solubility balance. Green profile. | |

| n-Butanol | DIPEA | 110 | Med (60%) | Valine solubility is poor; requires vigorous stirring. Good for esters. |

| DMF | 100 | High (80%) | High boiling point makes workup (removal of DMF) difficult. | |

| Water | NaOH | 100 | Low (<40%) | Avoid. Strong aqueous base promotes hydrolysis to Hypoxanthine. |

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Water/Ethanol)

Recommended for gram-scale synthesis of the free acid conjugate.

Reagents:

-

6-Chloropurine (1.0 eq)

-

L-Valine (1.2 eq)

-

Potassium Carbonate (

) (2.2 eq) -

Solvent: Water / Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-Valine (1.2 eq) and

(2.2 eq) in Water. Stir until clear (approx. 10 min).-

Note: 2.2 equivalents of base are required: 1 eq to neutralize the carboxylic acid of Valine, 1 eq to scavenge the HCl produced during substitution, and 0.2 eq excess.

-

-

Addition: Add Ethanol to the aqueous solution, followed by 6-Chloropurine (1.0 eq).

-

Observation: The mixture may appear as a suspension initially.

-

-

Reaction: Heat the mixture to reflux (

oil bath) for 12–16 hours.-

Monitoring: Monitor by TLC (System: n-BuOH/AcOH/Water 4:1:1) or LC-MS. 6-Chloropurine usually elutes earlier than the polar product.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Evaporate the Ethanol under reduced pressure.

-

Acidify the remaining aqueous solution carefully with 1M HCl to pH

3–4. -

Critical: The product,

-valinylpurine, is amphoteric but least soluble at its isoelectric point. A white precipitate should form.

-

-

Isolation: Filter the precipitate, wash with cold water (

) and cold ethanol (

Protocol B: Microwave-Assisted Synthesis

Recommended for rapid library generation.

Reagents:

-

6-Chloropurine (1.0 eq)

-

L-Valine (1.5 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: n-Butanol or Isopropanol

Methodology:

-

Combine reagents in a microwave-safe vial.

-

Irradiate at

for 20 minutes (High Absorption setting). -

Cool to RT.

-

Pour mixture into cold diethyl ether to precipitate the crude product.

-

Purify via preparative HPLC if necessary, as salt removal is harder in this non-aqueous workup.

Quality Control & Troubleshooting

Analytical Validation

-

-NMR (DMSO-

-

Diagnostic Signal: The Valine

-proton usually shifts downfield ( -

Purine Protons: C2-H (

~8.2 ppm) and C8-H (

-

-

Mass Spectrometry:

for 6-Cl-Purine is 155/157. Product (Valine adduct) is 236.

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common reaction failures.

References

-

Legraverend, M., et al. "Synthesis of N6-substituted adenosines..." Bioorganic & Medicinal Chemistry, 2006.

-

Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for

mechanisms on diazines/purines). -

Application Note Source: "Nucleophilic Displacement of 6-Chloropurine." Current Protocols in Nucleic Acid Chemistry.

(Note: While specific URL deep-links to papers can rot, the links above direct to the stable landing pages of the authoritative journals/publishers hosting this chemistry.)

Application Note: Optimizing Solubility of N-(2-chloro-9H-purin-6-yl)valine for Cell Culture

Executive Summary

The effective delivery of N-(2-chloro-9H-purin-6-yl)valine (hereafter referred to as CPV ) in cell culture is frequently compromised by its physicochemical dichotomy: it possesses a solubilizing carboxylate moiety yet retains a highly hydrophobic, planar purine core prone to

This Application Note provides a scientifically grounded protocol to solubilize CPV. Unlike standard small molecules, CPV requires a specific "pH-assisted" solvation strategy due to the valine motif. We define a protocol that achieves stable concentrations up to 100 µM in media while maintaining DMSO levels

Physicochemical Profile & Solubility Challenges

To solubilize CPV, one must understand the forces driving its precipitation.

| Feature | Chemical Implication | Solubility Consequence |

| Purine Core | Planar, aromatic system. | Strong |

| 2-Chloro Group | Electron-withdrawing, lipophilic. | Increases LogP (hydrophobicity); reduces water solubility. |

| Valine Moiety | Contains free | Critical Handle: The |

| 9H-Position | Unsubstituted imidazole nitrogen.[2] | Can act as a hydrogen bond donor/acceptor; affects tautomeric states. |

The "Crash" Mechanism: When a high-concentration DMSO stock of CPV is spiked directly into aqueous media, the rapid change in dielectric constant forces the hydrophobic purine rings to stack before the water molecules can solvate the carboxylate tail. This results in "micro-needles" visible only under high-magnification microscopy, often mistaken for cellular debris.

Solvent Selection Strategy

The Golden Rule: DMSO Limits

While DMSO is the universal solvent for purines, it is cytotoxic.

-

Ideal Target:

v/v in final media. -

Acceptable Upper Limit:

v/v (for robust cancer lines, e.g., HeLa, HEK293). -

Toxic Zone:

(induces membrane porosity and differentiation artifacts).

The CPV Strategy: "Anionic Solvation"

Because CPV contains a carboxylic acid, it behaves differently than non-ionizable purines (like Roscovitine). At pH 7.4, it exists largely as a mono-anion (

Protocol: Preparation of Stock Solutions

Materials Required[3][4][5][6][7][8][9]

-

Compound: N-(2-chloro-9H-purin-6-yl)valine (Solid, stored at -20°C).

-

Solvent: Anhydrous DMSO (Sigma Hybridoma grade or equivalent; freshly opened ).

-

Note: DMSO is hygroscopic.[3] "Wet" DMSO reduces solubility and causes degradation.

-

-

Vials: Amber glass vials (prevents photodegradation and plasticizer leaching).

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid CPV to warm to room temperature before opening to prevent water condensation.

-

Weighing: Weigh the necessary amount to prepare a 50 mM stock solution.

-

Calculation:

.

-

-

Dissolution: Add anhydrous DMSO.

-

Technique: Do not shake. Vortex vigorously for 30 seconds.

-

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

-

-

Aliquot & Storage:

-

Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Protocol: Aqueous Dilution (The "Anti-Crash" Method)

Do not add 50 mM stock directly to the cell culture dish. This causes immediate local precipitation (solvent shock). Use the Intermediate Dilution Method .

Workflow Diagram

Caption: Stepwise dilution strategy to transition CPV from organic to aqueous phase without precipitation.

Detailed Steps

-

Prepare Intermediate Buffer: Use PBS (pH 7.4). Crucial: Ensure the PBS is warm (37°C).

-

Create 100x Working Solution:

-

Dilute the 50 mM DMSO stock 1:100 into the warm PBS.

-

Result: 500 µM CPV in 1% DMSO/PBS.

-

Observation: The solution may turn slightly cloudy initially.[4] Vortex immediately. The pH 7.4 of PBS will deprotonate the valine carboxylate (

), driving the compound into solution.

-

-

Final Addition to Cells:

-

Pipette the required volume of the 100x Working Solution into the cell culture media.

-

Example: To achieve 5 µM final concentration, add 10 µL of Working Solution to 990 µL of media.

-

Final DMSO Content: 0.01% (Negligible toxicity).

-

Validation & Quality Control

Trust but verify. A dissolved compound looks clear to the naked eye but may contain micro-aggregates that skew results.

Method A: The "Tyndall Effect" (Quick Check)

Shine a laser pointer (red or green) through the vial of the Intermediate Dilution.

-

Pass: The beam passes through clearly (solution).

-

Fail: You see a solid beam line or scattering (colloid/suspension). Do not use.

Method B: Microscopy (Mandatory)

After adding CPV to the cells, place the dish under a phase-contrast microscope (20x or 40x).

-

Look for: Dark, needle-like crystals or "sand" between cells.

-

Timing: Check immediately and again at 24 hours. Purines can crystallize slowly over time.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock (DMSO) | Moisture contamination or cold DMSO. | Warm to 37°C; sonicate. Use fresh anhydrous DMSO next time. |

| Cloudiness in PBS (Intermediate) | pH shock or concentration too high. | Ensure PBS is pH 7.[5]4. If persisting, add 1 equivalent of NaOH to the PBS before adding the drug to force ionization. |

| Crystals in Cell Culture | Calcium interaction.[6] | Valine carboxylate can bind |

| Cell Death in Controls | DMSO toxicity.[7][8] | Your cells are sensitive.[4][8] Use the Intermediate Dilution method to lower final DMSO < 0.1%. |

References

-

BenchChem Technical Support. (2025).[9][10] Preventing Compound Precipitation in Cell Culture Media.[6][9] Retrieved from

-

LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6287: L-Valine (Physicochemical Properties). Retrieved from

-

Way, L., et al. (2016). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 21(12). Retrieved from

-

Protocol Online Community. (2009). Discussions on DMSO Tolerance in Caco-2 and HeLa Cell Lines. Retrieved from

Sources

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ziath.com [ziath.com]

- 4. lifetein.com [lifetein.com]

- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 7. reddit.com [reddit.com]

- 8. DMSO usage in cell culture - Cell Biology [protocol-online.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Note: Optimized Protocol for N-(2-chloro-9H-purin-6-yl)valine Stock Preparation in DMSO

Abstract & Scope

This guide details the standardized protocol for preparing high-integrity stock solutions of N-(2-chloro-9H-purin-6-yl)valine (and structurally related 2,6-disubstituted purines) in Dimethyl Sulfoxide (DMSO).

This compound serves as a critical scaffold in the synthesis of CDK inhibitors (e.g., Roscovitine analogs) and nucleoside mimics. Due to the planar, stacking nature of the purine ring and the hygroscopic properties of DMSO, improper solubilization often leads to "silent precipitation"—where micro-crystals form upon freezing, altering effective concentration and invalidating bioassay results. This protocol integrates thermodynamic solubility principles with strict moisture control to ensure reproducibility.

Physicochemical Context

To prepare a stable stock, one must understand the solute-solvent interaction.

-

The Solute: N-(2-chloro-9H-purin-6-yl)valine (C₁₀H₁₂ClN₅O₂)

-

Molecular Weight: 269.69 g/mol

-

Character: Amphiphilic. The purine ring is hydrophobic and prone to

-

-

Pre-Solubilization Assessment

Reagent Requirements

| Component | Grade / Specification | Rationale |

| DMSO | Anhydrous (≥99.9%), stored over molecular sieves. | Minimizes initial water content to prevent precipitation. |

| Vessels | Amber Glass or Polypropylene (PP). | Avoid Polystyrene (PS) ; DMSO degrades PS. Amber protects light-sensitive chloro-purines. |

| Filtration | 0.2 µm PTFE or Nylon membrane. | Never use Cellulose Acetate (CA) ; CA dissolves in DMSO, contaminating the sample. |

Concentration Targets

While specific solubility limits vary by valine isomer (L- vs D-) and purity, the following are field-standard benchmarks for 2-substituted purines:

-

Safe Storage Concentration: 10 mM – 25 mM (Recommended)

-

High-Risk Saturation: > 50 mM (Risk of crashing out upon freeze-thaw)

-

Working Solution: Dilute into aqueous buffer to < 1% DMSO final concentration immediately prior to use.

Detailed Protocol: Step-by-Step

Step 1: Molarity Calculation

Before opening the vial, calculate the required volume of DMSO.[1] Do not rely on the label weight; weighing the solid is the only accurate method.

Example: To prepare 10 mL of a 20 mM (0.02 M) stock:

Step 2: Environmental Control & Weighing

-

Equilibration: Allow the vial of N-(2-chloro-9H-purin-6-yl)valine to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

-

Weighing: Weigh the solid into a sterile amber glass vial.

-

Note: Purine powders can be static. Use an anti-static gun if available.

-

Step 3: Solubilization (The "Add-Solvent-To-Solid" Rule)

-

Add the calculated volume of Anhydrous DMSO directly to the solid.

-

Vortex vigorously for 30–60 seconds.

-

Sonication (Critical): If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5–10 minutes.

-

Why? Purines form tight crystal lattices. Sonication provides the energy to break these lattices better than heat alone.

-

Safety: Do not exceed 40°C to prevent degradation of the chloro-substituent.

-

Step 4: Sterile Filtration

-

Draw the solution into a syringe (PP/PE construction).

-

Attach a 0.2 µm PTFE or Nylon syringe filter.

-

Filter into the final storage cryovials.

-

Tip: Discard the first 50 µL of filtrate, as it may contain extractables from the filter membrane.

-

Step 5: Aliquoting & Storage

Never store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce water (via condensation) and encourage crystal nucleation.

-

Aliquot into single-use volumes (e.g., 50–100 µL) in screw-cap cryotubes.

-

Store at -20°C (short term, <1 month) or -80°C (long term).

-

Use a desiccated container if possible.[1]

Workflow Visualization

Figure 1: Logical workflow for the preparation of purine-analog stock solutions. Note the feedback loop at the visual inspection stage to ensure complete dissolution prior to filtration.

Quality Control & Troubleshooting

The "Freezing Point" Check

DMSO freezes at ~18.5°C.

-

Valid Stock: If you place your stock in the fridge (4°C), it must freeze solid.

-

Compromised Stock: If your stock remains liquid at 4°C, it has absorbed significant water (>10%). Discard it. The solubility of the purine is likely compromised, and the concentration is no longer accurate.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Precipitate after thawing | "Salting out" due to water absorption or cold-shock.[1] | Warm to 37°C and vortex. If solids persist, the stock is dead. |

| Solution turns yellow | Oxidation of the chloro-purine or amine. | Check storage age. If >6 months, verify purity via LC-MS. |

| Filter clogged | Incompatible membrane (Cellulose) or undissolved crystals. | Use PTFE/Nylon.[7][8] Ensure solution is clear before filtering. |

References

-

Cytiva (formerly Pall Lab). Membrane filtration: A guide to choosing membranes. (2018).[4] Guidelines on DMSO compatibility with PTFE/Nylon vs. Cellulose Acetate.[9]

-

Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Data on DMSO hygroscopicity and freezing point depression.[6]

-

BenchChem. Impact of hygroscopic DMSO on solubility of lipophilic compounds. (2025).[1][10] Specific warnings on purine analog precipitation in wet DMSO.

-

PubChem. Compound Summary: (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.[10][11] (2025).[1][10] Surrogate physicochemical data for 2-chloro-purine derivatives.

-

Cayman Chemical. 6-Chloropurine Product Information & Solubility. Confirms solubility of chloro-purine scaffolds in DMSO (~10 mg/mL).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ziath.com [ziath.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Cytiva (Formerly Pall Lab) DMSO-Safe Acrodisc Syringe Filter - 0.2 m, 25 | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | C11H13Cl2N5O | CID 23654840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | 172015-79-1 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(L-valinyl)purine

Welcome to the technical support center for the synthesis of 2-chloro-6-(L-valinyl)purine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropurine and L-valine. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to enhance your reaction yield, improve purity, and ensure reproducible results.

Overview of the Reaction: Principles and Challenges

The core of this synthesis is the selective reaction of L-valine with 2,6-dichloropurine. The purine ring system is electron-deficient, making it susceptible to nucleophilic attack. Critically, the chlorine atom at the C6 position is significantly more reactive than the chlorine at the C2 position. This inherent reactivity difference is the foundation for achieving a selective mono-substitution.[1][2] However, the reaction is not without its challenges. L-valine is a β-branched, sterically hindered amino acid, which can impede its approach to the purine core and slow reaction kinetics.[3] This can lead to incomplete reactions or the need for more forcing conditions, which in turn may promote side reactions.

This guide will address these issues systematically, providing you with the tools to diagnose and resolve problems encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue and can stem from several factors:

-

Incomplete Reaction: The steric bulk of L-valine can lead to slow reaction rates.[3] You may not be allowing sufficient time or providing enough thermal energy for the reaction to reach completion.

-

Suboptimal Base: The base is crucial for deprotonating the amino group of L-valine, increasing its nucleophilicity. An inappropriate or insufficient amount of base will result in poor conversion.

-

Reagent Degradation: 2,6-Dichloropurine can be sensitive to moisture. Ensure it is stored in a desiccated environment. L-valine should be of high purity.

-

Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture with poor reaction kinetics.

Q2: I'm seeing multiple spots on my TLC plate. What are these side products?

The most likely side products are:

-

Di-substituted Purine: Reaction of L-valine at both the C2 and C6 positions. This occurs when reaction conditions (high temperature, long reaction time) are too harsh, overcoming the inherent selectivity.

-

Unreacted Starting Material: A prominent spot corresponding to 2,6-dichloropurine indicates an incomplete reaction.

-

Hydrolysis Products: If water is present in the reaction, 2,6-dichloropurine can hydrolyze to form chlorohypoxanthine or xanthine.

Q3: How do I know which chlorine (C2 or C6) has reacted?

The chlorine at the C6 position is preferentially substituted in nucleophilic reactions on the 2,6-dichloropurine scaffold.[1][2] This selectivity is a well-established principle in purine chemistry. For definitive confirmation, characterization of the final product by NMR (specifically 1H and 13C) and Mass Spectrometry is required.

Q4: Can I use a different amino acid with this protocol?

Yes, but the protocol may require re-optimization. Less sterically hindered amino acids (e.g., glycine, alanine) will likely react faster and may require milder conditions. More hindered or electronically different amino acids will necessitate adjustments to temperature, reaction time, and potentially the choice of base or solvent.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low Conversion of 2,6-Dichloropurine

Symptoms:

-

A strong spot of 2,6-dichloropurine remains on the TLC plate after the expected reaction time.

-

The isolated product yield is low, but the purity of the obtained product is high.

Root Cause Analysis & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Insufficient Activation | The amino group of L-valine must be deprotonated to act as an effective nucleophile. A weak or insufficient amount of base will result in a low concentration of the active nucleophile. | Increase Base Equivalents: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Start with 2.5-3.0 equivalents relative to L-valine to ensure the amino group is deprotonated and any HCl generated is neutralized. |

| Steric Hindrance | L-valine's bulky isopropyl group slows its approach to the C6 position of the purine ring, requiring more energy to overcome the activation barrier.[3] | Optimize Temperature & Time: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C in a solvent like n-butanol). Monitor the reaction by TLC every 4-6 hours to determine the optimal time-temperature profile. |

| Poor Solubility | If reactants are not fully dissolved, the reaction is limited by the rate of dissolution, not the intrinsic reaction kinetics. | Solvent Selection: Consider using a more polar aprotic solvent like DMF or NMP, which are excellent at dissolving a wide range of reactants. Ensure the reaction is vigorously stirred to maximize mass transfer.[4] |

Issue 2: Formation of Di-substituted Byproduct

Symptoms:

-

A new, typically less polar, spot appears on the TLC plate in addition to the product and starting material.

-

Mass spectrometry analysis of the crude product shows a mass corresponding to the purine core with two L-valine substituents.

Root Cause Analysis & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Excessive Temperature | While heat can overcome the steric hindrance for the first substitution, excessive thermal energy can provide enough activation energy for the less favorable second substitution at the C2 position. | Reduce Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate for the first substitution. A temperature screen is highly recommended. |

| Prolonged Reaction Time | Leaving the reaction for an extended period after the initial starting material is consumed will favor the slower, second substitution. | Monitor Closely: Once TLC indicates the consumption of 2,6-dichloropurine, work up the reaction promptly. Avoid overnight reactions without prior time-course data. |

| Stoichiometry | Using a large excess of L-valine can drive the equilibrium towards the di-substituted product according to Le Chatelier's principle. | Control Stoichiometry: Use a modest excess of L-valine (e.g., 1.1 to 1.2 equivalents). This is often sufficient to drive the reaction to completion without significantly promoting di-substitution.[4] |

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with the reaction.

Caption: Troubleshooting workflow for yield and purity optimization.

Analytical and Monitoring Protocols

Accurate monitoring is crucial for troubleshooting and optimization.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

-

Plate: Silica gel 60 F254.

-

Mobile Phase: A starting point is 10:1 Dichloromethane:Methanol. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

-

Visualization:

-

Procedure:

-

Spot three lanes on the TLC plate: co-spot (all starting materials), 2,6-dichloropurine standard, and the reaction mixture.

-

Develop the plate in the chosen mobile phase.

-

Visualize under UV light to track the disappearance of the 2,6-dichloropurine spot and the appearance of the product spot.

-

Stain with ninhydrin to confirm the consumption of L-valine.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, HPLC is recommended.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a standard starting point.

-

Detection: UV detector set at a wavelength where the purine ring absorbs strongly (e.g., 260-275 nm).

-

Benefit: HPLC can resolve closely related impurities (like C2 vs C6 isomers) and provide accurate quantification of conversion and purity.[6][7]

Baseline Experimental Protocol

This protocol serves as a robust starting point for your experiments. Optimization should be performed based on the troubleshooting guide above.

Reaction Pathway

Caption: SNAr reaction of 2,6-dichloropurine with L-valine.

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq.).

-

Reagents: Add L-valine (1.2 eq.) followed by anhydrous n-butanol (approx. 0.1 M concentration).

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension.

-

Heating: Heat the reaction mixture to 95°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress every 2-4 hours using TLC as described in the analytical protocol.

-

Work-up: Once the 2,6-dichloropurine is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification:

-

Redissolve the crude residue in a suitable solvent like ethyl acetate.

-

Wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

If necessary, purify the product further using flash column chromatography on silica gel.

-

This guide provides a comprehensive framework for tackling the synthesis of 2-chloro-6-(L-valinyl)purine. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve your experimental outcomes.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Dobak, I., et al. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2015). ResearchGate. Retrieved from [Link]

- Process for preparing 2,6-dichloropurine. (2002). Google Patents.

-

Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin City University. Retrieved from [Link]

-

Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2020). MDPI. Retrieved from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

-

Analytical methods for amino acid determination in organisms. (2020). PubMed. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2020). ChemRxiv. Retrieved from [Link]

-

Supporting information. (2020). The Royal Society of Chemistry. Retrieved from [Link]

-

Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum under Oxygen Deprivation Conditions. (2010). PMC. Retrieved from [Link]

-

Engineering of microbial cells for L-valine production: challenges and opportunities. (2021). PMC. Retrieved from [Link]

-

Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells. (2023). PMC. Retrieved from [Link]

-

Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. (2018). MDPI. Retrieved from [Link]

Sources

Troubleshooting low solubility of 2-chloro-6-substituted purines in water

Subject: Overcoming the "Crystal Lattice Barrier" in Purine Analogs Ticket ID: SOL-PUR-002 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

2-chloro-6-substituted purines (e.g., 2-chloroadenine, Cladribine, Clofarabine intermediates) present a notorious solubility challenge. The introduction of the chlorine atom at the C2 position exerts a dual effect: it increases lipophilicity (logP) and, via electron withdrawal, alters the pKa of the purine ring system. This creates a compound with high crystal lattice energy that resists solvation in neutral aqueous media.

This guide provides a root-cause analysis and actionable protocols to solubilize these compounds for biological assays and synthesis.

Module 1: The pH Paradox (Ionization Strategy)

User Issue: "I tried dissolving my compound in PBS (pH 7.4), but it remains a suspension even after sonication."

The Science: Why Neutral pH Fails

Purines are amphoteric, meaning they can act as acids or bases. However, the 2-chloro substituent is electron-withdrawing .

-

Basicity Reduction: The chlorine pulls electron density away from the N1 nitrogen. While Adenine has a pKa

4.2 (protonation), 2-chloroadenine derivatives are significantly less basic. You need a much lower pH to protonate them than you might expect. -

Acidity Enhancement: If the N9 position is unsubstituted (free base), the chlorine makes the N9-H more acidic (pKa

9.5-10).

At pH 7.4, the molecule exists primarily as a neutral, uncharged species. Without charge repulsion, the planar purine rings stack efficiently (

Troubleshooting Protocol: The "pH Swing" Method

Use this method if your experimental conditions allow for non-neutral stock solutions.

Step 1: Calculate the Target pH Do not guess. Check the pKa.

-

For Acidic Solubilization: Aim for pH < 2.0 (Caution: Glycosidic bonds in nucleosides are acid-labile; use only for free bases).

-

For Basic Solubilization: Aim for pH > 10.5 initially, then buffer down.

Step 2: The Dropwise Titration

-

Suspend 10 mg of compound in 900

L of water. -

Add 1 M NaOH (or HCl) in 10

L increments while vortexing. -

Once the solution clears, immediately add concentrated buffer (e.g., 10x PBS) to bring the volume to 1 mL and pH back toward neutrality.

-

Critical Check: If precipitation occurs immediately upon buffering, your compound is strictly pH-dependent. You must switch to Module 2 .

-

Module 2: The "DMSO Crash" (Cosolvent Management)

User Issue: "My stock solution in DMSO is clear, but when I add it to the cell culture media, it precipitates instantly."

The Science: Dielectric Mismatch

This is the most common failure mode. DMSO (Dielectric constant

Visualization: The Solubilization Decision Tree

Figure 1: Strategic workflow for determining the optimal solubilization path based on chemical structure (Free base vs. Nucleoside).

Troubleshooting Protocol: The Intermediate Step

To prevent shock precipitation, use a bridging solvent like PEG-400 or dilute in steps.

The "Step-Down" Protocol:

-

Primary Stock: Dissolve compound in 100% DMSO at 500x the final concentration (e.g., 10 mM).

-

Secondary Stock: Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol (not water).

-

Final Dosing: Add the Secondary Stock to the aqueous media.

-

Why this works: PEG reduces the polarity gap between DMSO and water, maintaining the solvation shell longer during mixing.

-

Data: Maximum Tolerated Cosolvent Limits (Cell Culture)

| Solvent | Max Final % (v/v) | Toxicity Mechanism |

|---|---|---|

| DMSO | 0.1% - 0.5% | Membrane permeabilization; differentiation induction. |

| PEG-400 | 1.0% - 5.0% | Osmotic stress at high concentrations. |

| Ethanol | < 0.1% | Signal transduction interference. |

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need to inject this into mice. I cannot use 10% DMSO."

The Science: Host-Guest Inclusion

For in vivo work, 2-chloro-6-substituted purines can be trapped inside the hydrophobic cavity of cyclodextrins (specifically Hydroxypropyl-

Protocol: HP CD Complexation

-

Vehicle Prep: Prepare a 20% (w/v) solution of HP

CD in sterile water or saline. -

Addition: Add the purine solid to the vehicle.

-

Energy Input: The complex formation is endothermic and slow.

-

Sonicate for 30 minutes at 40°C.

-

Stir overnight at room temperature.

-

-

Filtration: Filter through a 0.22

m PES filter. The resulting solution is usually stable for weeks at 4°C.

Frequently Asked Questions (FAQs)

Q: My compound turned into a gel when I added water to the DMSO stock. What happened? A: You likely formed a lyotropic liquid crystal phase. This happens when the concentration is too high during the transition from organic to aqueous solvent.

-

Fix: Discard. Start over. This time, have the aqueous media stirring rapidly (vortex) and add the DMSO stock slowly into the vortex, rather than adding water to the DMSO.

Q: Can I heat the solution to dissolve it? A: Yes, but with strict limits.

-

Purine Bases: Stable up to 80°C.

-

Nucleosides (e.g., Cladribine): Do not exceed 50°C. The glycosidic bond (connecting the base to the sugar) is susceptible to hydrolysis, especially if the pH is not perfectly neutral.

Q: Why is 2-chloroadenine harder to dissolve than adenine? A: The chlorine atom is hydrophobic and large. It increases the lipophilicity (LogP) and enhances the lattice energy by filling space in the crystal structure more efficiently than a hydrogen atom, making the energy "penalty" to break the crystal higher.

References & Authority

-

PubChem Compound Summary: 2-Chloroadenine. National Center for Biotechnology Information. (2024). PubChem Database. [Link]

-

DrugBank Online: Cladribine. (2024). Properties and Solubility Profile. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

-

Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. (Reference for vehicle toxicity). [Link]

Technical Support Center: Purification of Valine-Dichloropurine Conjugates

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2,6-dichloropurine from its valine conjugates. Our goal is to equip you with the expertise and practical knowledge to overcome common purification challenges in your synthesis workflow.

Introduction

The conjugation of amino acids like valine to purine scaffolds such as 2,6-dichloropurine is a common strategy in the development of novel therapeutic agents, particularly kinase inhibitors. A frequent challenge in this synthesis is the removal of unreacted 2,6-dichloropurine from the final product. The similar polarities and solubilities of the starting material and the desired conjugate can complicate purification. This guide provides a systematic approach to troubleshooting and resolving these separation issues.

Troubleshooting Guide: Isolating Your Valine Conjugate

This section addresses specific issues you may encounter during the purification process, offering step-by-step solutions grounded in chemical principles.

Problem 1: My crude NMR/LC-MS analysis shows a significant amount of unreacted 2,6-dichloropurine alongside my desired valine conjugate.

This is the most common challenge. The key to successful separation lies in exploiting the subtle differences in the physicochemical properties of the two compounds.

Root Cause Analysis:

-

Incomplete Reaction: The primary reason for excess starting material is an incomplete reaction. This could be due to suboptimal reaction conditions (time, temperature, stoichiometry), or degradation of reagents.

-

Similar Polarity: Both 2,6-dichloropurine and its valine conjugate possess polar functional groups, leading to overlapping retention factors (Rf) in thin-layer chromatography (TLC) and making chromatographic separation challenging.

Step-by-Step Solution:

-